molecular formula C33H66O12 B148215 PEG-20 methyl glucose sesquistearate CAS No. 72175-39-4

PEG-20 methyl glucose sesquistearate

Cat. No.: B148215
CAS No.: 72175-39-4
M. Wt: 654.9 g/mol
InChI Key: GAVHCPRAFWGCAD-UHFFFAOYSA-N
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Description

PEG-20 methyl glucose sesquistearate, also known as this compound, is a useful research compound. Its molecular formula is C33H66O12 and its molecular weight is 654.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

72175-39-4

Molecular Formula

C33H66O12

Molecular Weight

654.9 g/mol

IUPAC Name

octadecanoic acid;2-[[3,4,5-tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol

InChI

InChI=1S/C18H36O2.C15H30O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-20-15-14(24-9-5-19)13(23-8-4-18)12(22-7-3-17)11(25-15)10-21-6-2-16/h2-17H2,1H3,(H,19,20);11-19H,2-10H2,1H3

InChI Key

GAVHCPRAFWGCAD-UHFFFAOYSA-N

Isomeric SMILES

CCO.COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O

SMILES

CCO.COC1C(C(C(C(O1)CO)OCCCCCCCCCCCCCCCCCC(=O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.COC1C(C(C(C(O1)COCCO)OCCO)OCCO)OCCO

72175-39-4

Related CAS

68389-70-8

Synonyms

PEG-20 Methyl glucose sesquistearate, Glucamate SSE-20(TM)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PEG-20 methyl glucose sesquistearate
Reactant of Route 2
PEG-20 methyl glucose sesquistearate
Reactant of Route 3
PEG-20 methyl glucose sesquistearate
Reactant of Route 4
PEG-20 methyl glucose sesquistearate
Reactant of Route 5
PEG-20 methyl glucose sesquistearate
Reactant of Route 6
PEG-20 methyl glucose sesquistearate

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